Benzyl (3-bromopropyl)carbamate
CAS No.: 39945-54-5
Cat. No.: VC21089681
Molecular Formula: C11H14BrNO2
Molecular Weight: 272.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 39945-54-5 |
---|---|
Molecular Formula | C11H14BrNO2 |
Molecular Weight | 272.14 g/mol |
IUPAC Name | benzyl N-(3-bromopropyl)carbamate |
Standard InChI | InChI=1S/C11H14BrNO2/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Standard InChI Key | QGTWQXTXRILXOV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC(=O)NCCCBr |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCCCBr |
Introduction
Chemical Identity and Structure
Benzyl (3-bromopropyl)carbamate (CAS No. 39945-54-5) is an organic compound with the molecular formula C11H14BrNO2 and a molecular weight of 272.14 g/mol . Its structure consists of a benzyl group attached to a carbamate functionality, which is connected to a 3-bromopropyl chain. The compound belongs to the carbamate class of organic compounds, which generally exhibit important biological activities and synthetic utility.
Nomenclature and Identifiers
The IUPAC name of the compound is benzyl N-(3-bromopropyl)carbamate . The compound is known by several synonyms, including:
-
N-Benzyloxycarbonyl-3-Bromopropylamine
-
3-Bromo-N-Cbz-1-propanamine
-
(3-bromopropyl)carbamic acid benzyl ester
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Benzyl (3-bromopropyl)carbamate
Structural Characteristics
The presence of the bromine atom enhances the electrophilic character of benzyl (3-bromopropyl)carbamate, making it particularly suitable for nucleophilic substitution reactions. This reactivity profile is crucial for its applications in organic synthesis, especially in generating more complex molecular architectures.
Synthesis Methods
Standard Synthesis Procedure
The primary synthesis route for benzyl (3-bromopropyl)carbamate involves the reaction of benzyl N-(3-hydroxypropyl)carbamate with triphenylphosphine and carbon tetrabromide in dry tetrahydrofuran (THF) . The detailed procedure is as follows:
-
A solution of triphenylphosphine (9.4 g, 28.60 mmol) and carbon tetrabromide (7.5 g, 28.60 mmol) in dry THF is prepared.
-
This solution is added dropwise (30 mL) to a solution of benzyl N-(3-hydroxypropyl)carbamate (3.0 g, 14.30 mmol) in the same solvent (30 mL).
-
The mixture is stirred at room temperature for 48 hours.
-
The solution is filtered to remove insoluble solids.
-
After evaporation of the filtrate, the residue is dissolved in CH2Cl2 and washed with H2O.
-
The organic layer is dried over MgSO4.
-
After solvent removal, the oily residue is purified by column chromatography (CH2Cl2 to MeOH).
-
The final product is obtained as an orange oil with a yield of approximately 86.4% .
Spectroscopic Characterization
The identity and purity of synthesized benzyl (3-bromopropyl)carbamate can be confirmed through various spectroscopic techniques:
1H-NMR (300 MHz, CDCl3, ppm): δH 7.32 (5H, m, Cbz), 5.15 (1H, br s, CBzNH-), 5.06 (2H, s, Cbz), 3.39 (2H, t), 3.30 (2H, q), 2.06–1.96 (2H, m) .
13C-NMR (75.5 MHz, CDCl3, ppm): δc 156.4, 136.3, 128.4, 128.0, 127.9, 66.6, 39.2, 32.3, 30.6 .
Applications in Organic Synthesis
Pharmaceutical and Medicinal Chemistry
Benzyl (3-bromopropyl)carbamate serves as a versatile building block in the synthesis of pharmaceutical and biologically active compounds . Its applications in medicinal chemistry include:
-
Synthesis of anti-HIV ethidium-arginine conjugates targeted against the viral TAR RNA sequence .
-
Development of benzydamine analogs that activate the soluble guanylate cyclase pathway, important for various physiological processes such as vasodilation and neurotransmission.
-
Creation of enzyme inhibitors for various metabolic pathways.
N-Alkylation Reactions
A significant application of benzyl (3-bromopropyl)carbamate is in the N-alkylation of nitrogen-containing heterocycles. For example, in a study by Massue et al., this compound was utilized in the N-alkylation of cyclen, leading to the formation of derivatives used in drug development with a yield of 57% for the desired product .
The reaction conditions for these N-alkylation processes were optimized to reduce the formation of polyalkylated side-products, demonstrating the synthetic utility of this compound in selective transformations .
Synthesis of Bioactive Heterocycles
Benzyl (3-bromopropyl)carbamate has been employed in the synthesis of various heterocyclic compounds with biological activity. For instance, it has been used in the preparation of 5,7-dibromoisatin analogs, which were subsequently evaluated for their cytotoxicities against human cancer cell lines .
The procedure involved the treatment of 5,7-dibromoisatin with benzyl (3-bromopropyl)carbamate in the presence of K2CO3 in DMF, followed by Boc-group removal and further functionalization to produce compounds with potential anticancer properties .
Agricultural Applications
Herbicide Development
Research indicates that benzyl (3-bromopropyl)carbamate has potential applications in agriculture, particularly as a component in herbicides designed to reduce crop injury from weed control agents. The compound's specific structural features allow it to mitigate herbicidal effects on young crop plants, thus enhancing crop resilience.
Experimental Evidence
A series of experiments has demonstrated that treating seeds with compounds derived from benzyl (3-bromopropyl)carbamate could significantly reduce injury caused by herbicides, promoting better growth and yield compared to untreated controls. This application represents an important direction in sustainable agricultural practices.
Polymer Chemistry Applications
Integration into Polymeric Materials
The reactivity of benzyl (3-bromopropyl)carbamate allows it to be incorporated into polymeric materials, enhancing their properties for various applications. Its ability to act as a building block in polymer synthesis opens avenues for developing new materials with tailored functionalities.
Structure-Property Relationships
When integrated into polymer structures, the carbamate functionality and the bromopropyl chain can introduce specific chemical and physical properties to the resulting materials. These may include altered hydrophobicity, thermal stability, and mechanical characteristics, making the polymers suitable for specialized applications.
Biological Activity and Toxicology
Mechanism of Action
The primary mechanism of action of benzyl (3-bromopropyl)carbamate involves its reactivity as an electrophile due to the presence of the bromine atom. This allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds.
Toxicological Profile
Comparative Analysis with Similar Compounds
Structural Analogs
Understanding the relationship between benzyl (3-bromopropyl)carbamate and its structural analogs provides valuable insights into its unique properties and applications.
Table 2: Comparison with Similar Compounds
Structure-Activity Relationships
Benzyl (3-bromopropyl)carbamate is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom makes it more reactive compared to its chloro counterpart while being more stable and easier to handle than the iodo derivative, allowing for a broader range of synthetic applications.
Recent Research Developments
Application in Heterocyclic Chemistry
Recent research has expanded the use of benzyl (3-bromopropyl)carbamate in heterocyclic chemistry. For instance, it has been employed in the synthesis of pentaazamacrocycle derivatives through selective N-alkylation processes . These compounds have potential applications in coordination chemistry and medicinal research.
Development of Novel Synthetic Methodologies
Ongoing research continues to explore new synthetic methodologies involving benzyl (3-bromopropyl)carbamate. These include optimized reaction conditions for selective transformations, alternative synthesis routes with improved yields, and environmentally friendly approaches to its preparation and utilization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume